3-[(E)-(dimethylhydrazinylidene)methyl]-4-methyl-1,2,5-oxadiazole 2-oxide
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Overview
Description
3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a heterocyclic compound that belongs to the oxadiazole family. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the oxadiazole ring imparts significant stability and reactivity to the molecule, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of appropriate hydrazones with oxadiazole precursors under controlled conditions. One common method involves the condensation of 2,2-dimethylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with an oxadiazole precursor, such as 4-methyl-1,2,5-oxadiazole-2-ium-2-olate, under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1)
- Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific hydrazone and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylideneamino]methanamine |
InChI |
InChI=1S/C6H10N4O2/c1-5-6(4-7-9(2)3)10(11)12-8-5/h4H,1-3H3/b7-4+ |
InChI Key |
YVJNHOQBUQVHQH-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=NO[N+](=C1/C=N/N(C)C)[O-] |
Canonical SMILES |
CC1=NO[N+](=C1C=NN(C)C)[O-] |
Origin of Product |
United States |
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